ProMMP-9 inhibitor-3c is a synthetic compound designed to inhibit the activity of matrix metalloproteinase-9, an enzyme involved in the degradation of extracellular matrix components. This compound is of significant interest in biomedical research due to its potential therapeutic applications in various diseases characterized by excessive matrix remodeling, such as cancer, arthritis, and cardiovascular diseases.
ProMMP-9 inhibitor-3c was developed through a series of chemical modifications aimed at enhancing its potency and selectivity for matrix metalloproteinase-9. The compound is typically synthesized in laboratory settings using established organic synthesis techniques.
ProMMP-9 inhibitor-3c falls under the category of metalloproteinase inhibitors, specifically targeting matrix metalloproteinases. These enzymes play crucial roles in tissue remodeling and are implicated in various pathological conditions. Inhibitors like ProMMP-9 inhibitor-3c are classified based on their mechanism of action, structural features, and target specificity.
The synthesis of ProMMP-9 inhibitor-3c generally involves multi-step organic synthesis techniques. The process begins with the selection of appropriate starting materials that contain functional groups conducive to further reactions. Common methods include:
The specific synthetic route may vary depending on the desired properties of ProMMP-9 inhibitor-3c. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used throughout the synthesis to monitor progress and confirm structure.
The molecular structure of ProMMP-9 inhibitor-3c can be represented by its chemical formula and a structural diagram that illustrates the arrangement of atoms within the molecule. Typically, this compound will feature a core structure that interacts specifically with the active site of matrix metalloproteinase-9.
The molecular weight, melting point, solubility, and other relevant data can be determined through experimental characterization methods. For instance:
ProMMP-9 inhibitor-3c undergoes various chemical reactions during its synthesis and when interacting with biological targets:
The kinetics of these reactions can be studied using enzyme assays that measure the inhibition of matrix metalloproteinase activity in vitro. Techniques such as fluorescence resonance energy transfer can provide insights into binding affinities and inhibition constants.
The mechanism by which ProMMP-9 inhibitor-3c exerts its effects involves competitive inhibition at the active site of matrix metalloproteinase-9. By binding to this site, the compound prevents substrate access, thereby inhibiting the enzyme's ability to degrade extracellular matrix components.
Kinetic studies reveal that ProMMP-9 inhibitor-3c demonstrates a specific inhibition profile with an inhibition constant (Ki) that indicates high potency against matrix metalloproteinase-9 compared to other metalloproteinases.
ProMMP-9 inhibitor-3c exhibits several physical properties relevant for its application:
Chemical properties include reactivity with nucleophiles and stability under various pH conditions. It is essential for researchers to understand these properties when considering formulation for therapeutic use.
Relevant data from studies indicate:
ProMMP-9 inhibitor-3c has several scientific uses primarily focused on its role as a therapeutic agent:
Matrix metalloproteinase-9 (MMP-9) contains a C-terminal hemopexin-like domain (PEX-9) that adopts a distinctive four-bladed β-propeller structure. Unlike the highly conserved catalytic domain across MMPs, the PEX-9 domain exhibits significant structural divergence among MMP family members, making it an ideal target for selective inhibition [1] [2]. The PEX-9 domain drives cancer cell migration through non-proteolytic mechanisms, specifically via homodimerization and heterointeractions with cell surface receptors CD44 and α4β1 integrin. These interactions trigger EGFR-MAPK signaling cascades that promote metastatic behavior [1] [10]. Inhibitor-3c represents a novel class of antimetastatic agents that exclusively targets the PEX-9 domain, bypassing the catalytic site entirely. This strategy circumvents the historical lack of specificity that plagued earlier MMP inhibitor development, as catalytic domains share >80% sequence homology across MMPs [1] [2]. By disrupting protein-protein interactions mediated by PEX-9, inhibitor-3c achieves unprecedented selectivity while avoiding broad-spectrum MMP inhibition and its associated clinical failures.
Inhibitor-3c (N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide) binds the central cavity of the PEX-9 domain with high affinity (Kd = 320 nM), as determined through surface plasmon resonance and isothermal titration calorimetry [1]. The central cavity is formed by the convergence of blades I-IV and contains a hydrophobic pocket bordered by key residues:
Table 1: Key Structural Determinants of Inhibitor-3c-PEX-9 Binding
Binding Site Feature | Residues Involved | Interaction Type | Energetic Contribution |
---|---|---|---|
Hydrophobic pocket | Tyr422, Phe592, Val595 | Van der Waals interactions | Major stabilization (~60% ΔG) |
Acidic cluster | Asp660, Asp663 | Electrostatic complementarity | Critical for specificity |
Solvent-exposed region | Arg424 | Hydrogen bonding | Anchoring and orientation |
Blade IV rim | Leu657, Pro658 | Shape complementarity | Prevents dissociation |
The bicyclic hexahydroquinazolinone moiety of inhibitor-3c inserts deep into the hydrophobic core of blade IV, while its 4-fluorophenyl group engages in π-stacking with Tyr422 in blade I. The butanamide linker optimally positions these moieties to exploit the cavity's dimensions (≈15 Å depth), with the fluorine atom forming a halogen bond with the carbonyl of Pro658 [1] [9]. Molecular dynamics simulations reveal that inhibitor-3c binding induces a conformational tightening of the central cavity, reducing blade flexibility by 40% and thereby preventing the structural rearrangements necessary for homodimerization [1].
Although MMP-9 and MMP-2 share 53% sequence identity in their hemopexin domains, inhibitor-3c exhibits >100-fold selectivity for PEX-9 over PEX-2. Structural analysis reveals three critical differences:
Table 2: Key Structural Differences Between MMP-9 and MMP-2 Hemopexin Domains
Structural Feature | MMP-9 PEX Domain | MMP-2 PEX Domain | Consequence for Inhibitor-3c |
---|---|---|---|
Residues 660-663 | Asp-Asp-Thr-Phe (acidic) | Asn-Thr-Thr-Tyr (neutral) | Disrupted electrostatic complementarity |
Blade IV depth | 15.2 Å | 12.7 Å | Incomplete insertion of bicyclic moiety |
β2-β3 loop length | 7 residues | 10 residues | Steric clash with butanamide linker |
Key anchoring residue | Arg424 | Lys388 | Weaker H-bond with carbonyl |
Biochemical studies confirm that inhibitor-3c binds PEX-2 with Kd > 50 μM, demonstrating its nanomolar selectivity for the MMP-9 hemopexin domain. This discrimination is pharmacologically vital since MMP-2 participates in homeostatic tissue remodeling, and its broad inhibition could cause musculoskeletal toxicity [1] [6].
The aspartate duo (Asp660, Asp663) within blade IV of PEX-9 constitutes the molecular linchpin for inhibitor-3c selectivity and function. These residues form part of the conserved "LDT motif" (Leu659-Asp660-Thr661) recognized by α4β1 integrin [1] [10]. Mutagenesis studies reveal that:
Inhibitor-3c mimics the FPGVPLDTHDVFQYREKAYFC peptide derived from the blade IV sequence, competitively occupying the α4β1 integrin binding site [9] [10]. The inhibitor's carboxylate group forms a bidentate ionic interaction with Arg24 of the integrin β1 subunit, while its fluorophenyl moiety occupies the hydrophobic subpocket normally recognizing Val662 of PEX-9 [1].
Table 3: Functional Consequences of Asp660/Asp663 Mutations
Mutation | Inhibitor-3c Kd | α4β1 Integrin Binding | Cell Migration Inhibition |
---|---|---|---|
Wild-type | 320 nM | 100% (reference) | 95% at 500 nM |
D660A | 2.5 μM | 38% ± 5% | 42% at 500 nM |
D663A | 3.8 μM | 29% ± 7% | 31% at 500 nM |
D660A/D663A | >100 μM | <5% | <10% at 500 nM |
This dual mechanism—disrupting both MMP-9 homodimerization and MMP-9•α4β1 integrin heterocomplexes—explains inhibitor-3c's exceptional efficacy in blocking EGFR-Src-FAK signaling at nanomolar concentrations [1] [10]. The aspartate residues thus serve as structural sentinels governing both inhibitor specificity and biological activity.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4